N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine
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Overview
Description
N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine: is a chemical compound with the molecular formula C14H25NO4. It is characterized by a spirocyclic structure containing a dioxaspirodecane ring system and a methanamine group protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine source.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine can undergo oxidation reactions, particularly at the methanamine group, to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be employed to remove the Boc group.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine is used as an intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It can serve as a scaffold for the design of bioactive molecules with potential therapeutic applications.
Medicine: this compound is explored in medicinal chemistry for the development of new drugs. Its structural features can be leveraged to design molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the binding affinity and selectivity of the compound towards its targets. The Boc group provides protection during synthetic transformations and can be removed to reveal the active amine, which can then engage in specific interactions with biological targets .
Comparison with Similar Compounds
N-boc-1,4-dioxaspiro[4,5]decane-7-methanamine: Similar structure but with the methanamine group at a different position.
N-boc-1,4-dioxaspiro[4,5]decane-9-methanamine: Another positional isomer with the methanamine group at the 9-position.
N-boc-1,4-dioxaspiro[4,5]decane-6-methanamine: Similar compound with the methanamine group at the 6-position.
Uniqueness: N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine is unique due to the specific positioning of the methanamine group at the 8-position, which can influence its reactivity and interactions compared to other positional isomers. This unique positioning can result in different chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15-10-11-4-6-14(7-5-11)17-8-9-18-14/h11H,4-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWDGLBPOOUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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